molecular formula C15H19N5O3S B2388063 N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide CAS No. 2034409-06-6

N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide

Cat. No. B2388063
CAS RN: 2034409-06-6
M. Wt: 349.41
InChI Key: TXAPSSTVEBJDDQ-UHFFFAOYSA-N
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Description

N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H19N5O3S and its molecular weight is 349.41. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidiabetic Activity

The synthesis and biological evaluation of this compound revealed significant α-glucosidase inhibition. Among the derivatives, compounds 4g, 4h, and 4n exhibited potent α-glucosidase inhibition activity, with IC50 values of 20.12 µM, 21.55 µM, and 24.92 µM, respectively . This suggests its potential as an antidiabetic agent.

Anticancer Properties

Several derivatives of this compound demonstrated promising anticancer activity against different cell lines:

Antioxidant Potential

The antioxidant activity of this compound was also investigated. Compounds 4e and 4h exhibited potent antioxidant activity, with IC50 values of 4.25 µM and 5.40 µM, respectively .

Safety Profile

To assess safety, the most active compounds (4c, 4d, 4e, 4g, 4h, 4n, and 4o) were tested against non-cancer HEK293 cells (human embryonic kidney 293). These compounds showed lower toxicity, making them safer candidates for further study .

properties

IUPAC Name

3-methyl-N-[2-oxo-2-[3-(triazol-2-yl)pyrrolidin-1-yl]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-12-3-2-4-14(9-12)24(22,23)18-10-15(21)19-8-5-13(11-19)20-16-6-7-17-20/h2-4,6-7,9,13,18H,5,8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAPSSTVEBJDDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)N2CCC(C2)N3N=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide

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